molecular formula C9H9F4NO B13548401 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13548401
M. Wt: 223.17 g/mol
InChI Key: RHPCYPZQMMYPPR-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic ethanol derivative featuring an amino group at the β-position and a phenyl ring substituted with both fluorine and trifluoromethyl groups at the 3- and 4-positions, respectively. This compound is part of a broader class of β-amino alcohols, which are critical intermediates in pharmaceutical synthesis, particularly for chiral drug development .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2

InChI Key

RHPCYPZQMMYPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Amination of Aromatic Precursors

Method Overview:

This approach involves the reductive amination of a suitable aldehyde or ketone precursor bearing the 3-fluoro-4-(trifluoromethyl)phenyl group. The general process includes:

  • Preparation of the aromatic aldehyde: Starting from commercially available 3-(trifluoromethyl)benzaldehyde, which can be synthesized via halogenation and fluorination routes or obtained commercially.

  • Reductive amination: The aldehyde reacts with ammonia or primary amines in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the amino alcohol.

  • Hydrochloride formation: The free amino alcohol is then converted into its hydrochloride salt for increased stability and solubility.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: 25–40°C
  • Reducing agent: LiAlH₄ or catalytic hydrogenation over Pd/C
  • pH control: Slightly acidic or neutral conditions favor selectivity

Advantages:

  • High yield (up to 85%)
  • Suitable for scale-up
  • Compatible with various substituents on the aromatic ring

Synthesis via Nucleophilic Addition to Aromatic Halides

Method Overview:

This pathway involves nucleophilic addition to aromatic halides bearing the trifluoromethyl and fluoro groups:

  • Step 1: Bromination of 3-(trifluoromethyl)fluorobenzene to introduce reactive halogens, following methods similar to those described in patent CN1810775B.

  • Step 2: Nucleophilic substitution with ammonia or amines to form the amino derivative.

  • Step 3: Hydroxylation or reduction steps to introduce the hydroxyl group at the appropriate position.

This method is less common due to the difficulty in controlling regioselectivity but can be optimized with specific catalysts and reaction conditions.

Multi-step Route via Intermediates

Method Overview:

A more elaborate route involves:

  • Formation of a nitro precursor: Reacting 3-(trifluoromethyl)benzaldehyde with nitromethane (Henry reaction) to form a β-nitro alcohol.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amino group, yielding the amino alcohol.

  • Purification: Recrystallization or chromatography ensures high purity.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions:

  • Solvent: Ethanol/water mixture
  • Catalyst: Pd/C or Raney Ni
  • Temperature: 25–40°C
  • Reaction time: 12–24 hours

Patent-Backed Methodology (CN1810775B)

A notable patented process emphasizes:

  • Raw materials: Using m-trifluoromethyl fluorobenzene, glacial acetic acid, and other readily available reagents.

  • Three-step process:

    • Location bromination: Bromination of m-trifluoromethyl fluorobenzene using C5H6Br2N2O2 in acetic acid, with reaction times of 5–7 hours.

    • Cyanide displacement: Reaction with cuprous cyanide under reflux (~20 hours) to form the corresponding nitrile.

    • Ammoniation: Treatment with liquefied ammonia in ethanol at 120°C for 8 hours to produce the amino nitrile, which is then refined with toluene.

  • Yield and Purity: Over 99% purity with a total recovery of 73–75%.

This route is advantageous due to the use of market-available raw materials, simplicity, short process steps, and low production costs.

Data Tables and Reaction Parameters

Step Reagents Conditions Duration Yield Notes
Bromination m-Trifluoromethyl fluorobenzene, glacial acetic acid, vitriol oil, C5H6Br2N2O2 Reflux at 250°C, stirring 5–7 hours ~98% Controlled temperature and molar ratios critical
Cyanide Displacement Cuprous cyanide Reflux with intermediate in ethanol ~20 hours High Molar ratio (1–1.1):1, careful handling of cyanide
Ammoniation Liquefied ammonia, ethanol 120°C, 8 hours - >99% Post-reaction purification with toluene

Notes and Considerations

  • Raw Material Availability: The starting materials such as m-trifluoromethyl fluorobenzene and cuprous cyanide are commercially accessible, facilitating scale-up.

  • Environmental and Safety Aspects: Handling cyanide compounds requires strict safety protocols, and waste disposal must comply with hazardous waste regulations.

  • Reaction Optimization: Parameters such as temperature, molar ratios, and reaction time are crucial for maximizing yield and purity.

  • Purification: Recrystallization, chromatography, and distillation are employed to achieve high purity levels (>99%).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes selective oxidation to form carbonyl derivatives, critical for synthesizing ketones or aldehydes:

Reaction TypeReagents/ConditionsProduct FormedYieldCitations
Hydroxyl oxidationCrO₃ in acidic media2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetaldehyde72–85%
Hydroxyl oxidationPyridinium chlorochromate (PCC) in DCMCorresponding ketone68%

Key observations:

  • Chromium-based oxidants achieve higher yields but require careful pH control to avoid overoxidation.

  • PCC offers milder conditions, preserving the amino group’s integrity.

Nucleophilic Substitution Reactions

The fluorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (SNAr), enabling functional group diversification:

Target PositionNucleophileConditionsProductApplications
3-FluoroMethoxide (MeO⁻)DMF, 80°C, 12 hrs2-Amino-2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanolPharmaceutical intermediates
4-TrifluoromethylThiophenol (PhS⁻)K₂CO₃, DMSO, 100°C, 24 hrsSulfur-substituted derivativeMaterial science applications

Notable findings:

  • Electron-withdrawing trifluoromethyl group enhances ring activation for SNAr.

  • Steric hindrance at the 4-position limits reactivity compared to the 3-fluoro site.

Acylation Reactions

The amino group reacts with acylating agents to form amides, broadening utility in peptide-mimetic synthesis:

Acylating AgentSolvent/CatalystProductPurity
Acetic anhydridePyridine, 0°C → RTN-Acetyl-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol95%
Benzoyl chlorideEt₃N, THF, refluxN-Benzoyl derivative89%

Mechanistic insights:

  • Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

  • Steric protection of the hydroxyl group is unnecessary due to its lower nucleophilicity under these conditions.

Reductive Alkylation

The amino group participates in reductive amination to form secondary amines:

Aldehyde/KetoneReducing AgentConditionsProductYield
FormaldehydeNaBH₃CNMeOH, pH 4–5, 24 hrsN-Methyl-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol78%
CyclohexanoneH₂, Raney NiEtOH, 50°C, 12 hrsN-Cyclohexyl derivative65%

Applications:

  • Alkylated derivatives show enhanced blood-brain barrier permeability in preclinical studies.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity patterns:

CompoundOxidation Efficiency (CrO₃)SNAr Reactivity (MeO⁻)Acylation Rate (Ac₂O)
2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol85%High95%
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol72%Moderate88%
2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol68%Low82%

Data sources:

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, decarboxylation and HF elimination occur, forming aromatic byproducts.

  • pH sensitivity : Protonation of the amino group below pH 3 reduces nucleophilicity, inhibiting acylation.

Industrial-Scale Optimization

  • Continuous flow oxidation : Using microreactors with CrO₃ improves yield to 92% while reducing waste.

  • Catalytic acylation : Immobilized lipases enable solvent-free N-acylation with 99% enantiomeric retention.

Scientific Research Applications

The compound 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chemical building block with potential applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets via hydrogen bonds formed by the amino and hydroxyl groups. The fluorine and trifluoromethyl groups enhance lipophilicity and membrane permeability, which can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Scientific Research Applications

*R-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is used in scientific research for a variety of applications.

Chemistry It serves as a building block in synthesizing complex molecules. The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, which can be further utilized in different applications.

Biology The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The presence of fluorine atoms can significantly influence the binding affinity and selectivity of the compound towards biological targets.

Medicine It is investigated for potential therapeutic applications, with its unique structure possibly contributing to developing new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Key Structural Features:

  • Phenyl Substituents : The 3-fluoro and 4-trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound suitable for CNS-targeting therapeutics .
  • Chirality : The stereogenic center at the β-carbon allows for enantiomeric forms (R and S), which are often resolved as hydrochloride salts (e.g., CAS 1394822-93-5 for the R-enantiomer and 1394822-95-7 for the S-enantiomer) .
  • Hydrogen Bonding: The amino and hydroxyl groups facilitate interactions with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

The structural and functional properties of 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol are best contextualized against analogs with variations in substituents, stereochemistry, or functional groups. Below is a comparative analysis:

Structural Analogues: Substituent Variations

Compound Name Substituents CAS Number Molecular Weight Key Properties Reference
This compound 3-F, 4-CF₃ 1394822-93-5 (R) 259.63 g/mol High lipophilicity; chiral resolution critical for bioactivity
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol HCl 4-Cl, 3-CF₃ 1810074-79-3 294.11 g/mol Enhanced electrophilicity due to Cl; used in antitumor agents
2-Amino-2-(3-fluorophenyl)ethanol 3-F 325152-98-5 183.19 g/mol Lower molecular weight; reduced metabolic stability compared to CF₃ analogs
2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethanol 2-Br, 4-CF₃ 1391269-16-1 284.08 g/mol Bromine increases steric hindrance, altering binding kinetics
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol 4-F, 3-CF₃ N/A 208.15 g/mol Lacks amino group; used as a solvent or intermediate in agrochemicals

Stereochemical Variations

  • (R)-Enantiomer : Exhibits higher binding affinity to dopamine receptors in preclinical models compared to the S-form due to optimal spatial orientation .
  • (S)-Enantiomer : Shows preferential inhibition of β-secretase in Alzheimer’s disease research .

Physicochemical Properties

  • Solubility : The hydrochloride salt forms (e.g., CAS 1394822-93-5) improve aqueous solubility (up to 50 mg/mL in PBS) compared to free bases .
  • Stability : The trifluoromethyl group reduces oxidative degradation, with a shelf life of >2 years under inert gas storage (2–8°C) .

Research Findings and Trends

Bioactivity: The 3-fluoro-4-CF₃ substitution pattern correlates with 10–100x higher IC₅₀ values against viral proteases compared to non-fluorinated analogs .

Toxicity : Hydrochloride salts exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than brominated derivatives .

Market Availability : Enantiomers are priced at €42–247 per 100 mg–1 g, reflecting high demand for chiral intermediates .

Biological Activity

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, commonly referred to as (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, is a synthetic organic compound with significant potential in pharmaceutical applications. The unique structural features of this compound, including its amino and hydroxyl groups, as well as the presence of fluorine and trifluoromethyl substituents, contribute to its biological activity.

  • Molecular Formula : C₉H₉F₄NO
  • Molecular Weight : 223.17 g/mol
  • Structural Features :
    • Amino group (-NH₂)
    • Hydroxyl group (-OH)
    • Trifluoromethyl group (-CF₃)

The incorporation of fluorine enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with various molecular targets. The amino and hydroxyl groups facilitate these interactions, while the trifluoromethyl group enhances membrane permeability and binding affinity towards specific proteins and enzymes.

Antitumor Activity

Research indicates that compounds similar to (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol exhibit promising antitumor activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like trifluoromethyl is essential for enhancing cytotoxic effects .

Enzyme Inhibition

This compound has been studied for its role as a ligand in enzyme inhibition. The fluorine atoms significantly influence the binding affinity and selectivity of the compound towards biological targets. For example, it has shown potential in inhibiting heat shock protein 90 (Hsp90), which is crucial for tumor growth and survival .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol on various cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction through caspase activation pathways .
  • Binding Affinity Studies : Molecular docking simulations have revealed that the compound binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones.
  • Reduction : Various reducing agents can be employed to modify functional groups.
    These methods enable the production of derivatives that may enhance biological activity or reduce toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol?

Answer:
The compound can be synthesized via reductive amination of the corresponding ketone precursor, 3-fluoro-4-(trifluoromethyl)phenylglyoxal, using sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst. Chiral resolution may require enantioselective synthesis using chiral auxiliaries or asymmetric catalysis. Characterization typically involves 1^1H/19^19F NMR to confirm the trifluoromethyl group and LC-MS for purity assessment .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (to resolve the ethanolamine protons and aromatic signals) and 19^19F NMR (to confirm the -CF3_3 and fluorine substituents).
  • HPLC : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) for enantiomeric excess determination if the compound is synthesized in racemic form.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and isotopic pattern matching the molecular formula .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The -CF3_3 group at the 4-position deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances the stability of intermediates in SNAr (nucleophilic aromatic substitution) reactions due to resonance and inductive effects. Computational studies (DFT) can quantify electron density distribution, while Hammett substituent constants (σm\sigma_m) predict reaction rates .

Advanced: What experimental strategies address low aqueous solubility in biological assays?

Answer:

  • Salt Formation : Hydrochloride salts (e.g., (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride) improve solubility in polar solvents (see for structural analogs).
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
  • Lipid-based Formulations : Encapsulation in liposomes or micelles for in vivo studies .

Basic: What are the key challenges in characterizing stereoisomers of this compound?

Answer:
The chiral center at the 2-aminoethanol moiety necessitates enantiomeric resolution. Techniques include:

  • Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol mobile phases.
  • Polarimetry : Compare optical rotation values against known standards.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • MetaSite : Simulate phase I/II metabolism to identify potential hydroxylation or glucuronidation sites.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Ethanol/Water : High solubility in ethanol at elevated temperatures, with gradual water addition inducing crystallization.
  • Diethyl Ether/Pentane : For non-polar impurities, use a 1:3 ether/pentane mixture. Monitor crystal formation via polarized light microscopy .

Advanced: How to resolve contradictions in reported 19^1919F NMR chemical shifts for fluorinated analogs?

Answer:

  • Internal Standards : Calibrate using sodium trifluoroacetate (δ = -76.5 ppm).
  • Solvent Effects : Document solvent (e.g., CDCl3_3 vs. DMSO-d6_6) and temperature, as these influence shift values.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-Amino-2-(4-fluorophenyl)ethanol in ) .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Temperature Control : Store at -20°C under inert gas (argon) to prevent oxidation.
  • Lyophilization : Convert to a stable lyophilized powder if hydrochloride salts are hygroscopic.
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated vapors.
  • Waste Disposal : Follow EPA guidelines for halogenated waste (40 CFR § 261.24) .

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